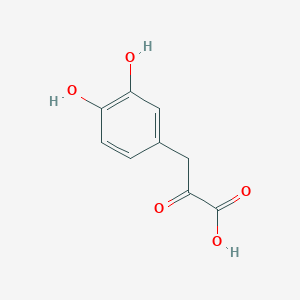

3,4-Dihydroxyphenylpyruvic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFFJFGLSKYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962409 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-66-4 | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 3,4-Dihydroxyphenylpyruvic Acid in the Crossroads of Tyrosine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The metabolism of the amino acid L-tyrosine is a cornerstone of human biochemistry, encompassing pathways critical for energy production, protein synthesis, and the generation of vital neurochemicals and hormones. While the primary catabolic route is well-documented, the roles of specific intermediates remain subjects of intensive investigation. This technical guide provides an in-depth exploration of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a key keto acid, and its intricate position within the broader landscape of tyrosine metabolism. We will dissect its formation, its metabolic interconversion with L-DOPA, and its significance in both normal physiology and pathological states. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic juncture.

Overview of L-Tyrosine Metabolism

L-tyrosine, a non-essential amino acid synthesized from phenylalanine, serves as a branching point for multiple critical metabolic pathways.[1] Its fate is largely determined by the cellular context and physiological demands, leading to:

-

Protein Synthesis: Incorporation into polypeptide chains.

-

Catecholamine Synthesis: Conversion to L-DOPA, the precursor for dopamine, norepinephrine, and epinephrine.[1]

-

Thyroid Hormone Synthesis: Iodination to form thyroxine (T4) and triiodothyronine (T3).[1]

-

Melanin Synthesis: Conversion to dopaquinone, the precursor for melanin pigments.

-

Catabolism for Energy: Degradation into fumarate and acetoacetate, which enter the citric acid cycle.[2]

This guide focuses on the catabolic pathway and its intersection with catecholamine metabolism, where this compound (DHPPA) plays a crucial, albeit often overlooked, role.

The Canonical Catabolic Pathway of Tyrosine

The primary route for tyrosine degradation occurs predominantly in the liver.[3] This pathway ensures the disposal of excess tyrosine and contributes to energy production. The initial steps are paramount for preventing the accumulation of toxic intermediates.

The first and rate-limiting step is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA), a reaction catalyzed by the enzyme Tyrosine Aminotransferase (TAT) .[3][4][5] This transamination reaction requires α-ketoglutarate as an amino group acceptor.[5]

Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a non-heme iron(II)-dependent enzyme, catalyzes the complex conversion of 4-HPPA to homogentisate.[6][7] This reaction involves decarboxylation, aromatic ring hydroxylation, and a substituent migration.[6] Homogentisate is further metabolized through several steps to ultimately yield fumarate and acetoacetate.

Deficiencies in the enzymes of this pathway lead to a class of inherited metabolic disorders known as tyrosinemias.[8]

Figure 1: The initial steps of the canonical tyrosine catabolic pathway.

This compound (DHPPA): A Key Intermediate

Distinct from the main catabolic intermediate 4-HPPA, This compound (DHPPA) is the α-keto acid analog of L-3,4-dihydroxyphenylalanine (L-DOPA). Its metabolism is intrinsically linked to the synthesis and degradation of catecholamines.

Formation and Metabolic Interconversion

DHPPA exists in a dynamic equilibrium with L-DOPA. It is formed from L-DOPA through the action of a transaminase and, significantly, can be converted back to L-DOPA via the same enzymatic process.[9][10] This bidirectional reaction is of particular interest in neuropharmacology. In rat studies, orally administered DHPPA was shown to be transaminated to L-DOPA, contributing significantly to serum L-DOPA and brain dopamine levels.[9]

This interconversion suggests that DHPPA could serve as a reservoir or alternative source for L-DOPA, potentially influencing dopamine bioavailability in tissues.

Further Metabolic Pathways

Beyond its transamination to L-DOPA, DHPPA has other metabolic fates. Research indicates that DHPPA can act as an inhibitor of DOPA decarboxylase, the enzyme that converts L-DOPA to dopamine.[11] This suggests a potential feedback mechanism where DHPPA could modulate the rate of dopamine synthesis. Furthermore, DHPPA administration has been shown to have an "L-DOPA-sparing effect," increasing the amount of administered L-DOPA that reaches circulation, likely by inhibiting its deamination and decarboxylation.[9][11]

References

- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]

- 3. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 8. Tyrosinemia, Type II | Newborn Screening [newbornscreening.hrsa.gov]

- 9. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic fate of this compound (DHPP) in rats. I. Specific transformation of DHPP to L-3,4-dihydroxyphenylalanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound and its triacetylated derivative on DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dihydroxyphenylpyruvic Acid: A Gut Microbiota-Derived Biomarker at the Host-Metabolism Interface

Technical Guide

Abstract

The human gut microbiota functions as a dynamic endocrine organ, producing a vast arsenal of bioactive metabolites that profoundly influence host physiology. Among these are phenolic acids derived from the microbial metabolism of dietary aromatic amino acids and polyphenols. 3,4-Dihydroxyphenylpyruvic acid (DHPPA), an α-keto acid intermediate in L-DOPA metabolism, and its related compounds, represent a class of metabolites gaining significant attention as potential biomarkers.[1][2] This technical guide provides an in-depth exploration of DHPPA's biochemical origins, its intricate connection to gut microbial activity, its emerging clinical significance, and the rigorous analytical methodologies required for its accurate quantification in biological matrices. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage gut-derived metabolites to understand and modulate the host-microbe axis in health and disease.

Introduction: Deconstructing a Microbial Signal

The metabolic cross-talk between the host and the gut microbiome is a critical determinant of health and disease.[3] Microbial metabolites, small molecules produced by the gut flora, can enter systemic circulation and act as signaling molecules, influencing immune, metabolic, and even neuronal pathways.[4][5] Aromatic amino acids—tyrosine, phenylalanine, and tryptophan—that escape digestion in the upper gastrointestinal tract become primary substrates for microbial fermentation in the colon, leading to a diverse array of phenolic and indolic compounds.[6][7][8]

This compound (DHPPA) is a 2-oxo monocarboxylic acid, specifically an intermediate metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA).[9] It is crucial to distinguish this molecule from the similarly named and often co-metabolized 3,4-dihydroxyphenylpropionic acid (also abbreviated DHPPA in some literature), which is a major microbial metabolite of dietary polyphenols like chlorogenic acid and flavonoids.[10][11][12] This guide will address the broader metabolic pathways that generate these dihydroxyphenyl acids, with a primary focus on the pyruvic acid form and its analytical distinction.

Biochemical Origins: A Tale of Host and Microbe

The presence of DHPPA and related phenolic acids in host biofluids is the result of a synergistic metabolism involving both host enzymes and, critically, the enzymatic machinery of the gut microbiota.

Microbial Metabolism of Aromatic Amino Acids and Polyphenols

The gut microbiome possesses a vast catalog of enzymes that human cells lack, enabling it to break down complex dietary components.

-

Aromatic Amino Acid Catabolism: Gut symbionts, particularly species from the Clostridium genus like Clostridium sporogenes, are adept at metabolizing aromatic amino acids.[5][6] Tyrosine and phenylalanine undergo a series of transformations, including deamination, decarboxylation, and reduction, to produce a family of phenolic acids.[7]

-

Polyphenol Fermentation: Dietary polyphenols, abundant in coffee, tea, whole grains, and fruits, are poorly absorbed in the small intestine.[10][13] In the colon, bacteria hydrolyze these complex molecules and metabolize the resulting phenolic acids. For instance, chlorogenic acid is broken down into caffeic acid, which is then further reduced by microbes to form 3,4-dihydroxyphenylpropionic acid.[11][12]

The following diagram illustrates the generalized microbial pathway leading to the production of dihydroxyphenyl acids from dietary precursors.

Caption: Microbial production of dihydroxyphenyl acids.

Clinical Significance: DHPPA as a Biomarker

The concentration of DHPPA and its analogs in plasma, urine, or feces can serve as a functional readout of the gut microbiome's metabolic activity. Altered levels are being increasingly associated with specific physiological and pathological states.[14][15]

Key Clinical Associations

| Biomarker Association | Clinical Indication / Implication | Supporting Evidence |

| Gut Dysbiosis | Elevated levels of certain phenolic acids, including 3,4-dihydroxyphenylpropionic acid, may indicate an overgrowth of specific bacterial species, such as Clostridia.[10][16] | Studies link high urinary levels to bacterial overgrowth and protein malabsorption. |

| Dietary Intake | Urinary excretion reflects the intake of dietary polyphenols from sources like coffee, tea, and whole grains.[10][12] It is also a biomarker for whole-grain wheat and rye intake.[17] | High levels are observed following consumption of polyphenol-rich foods. |

| Metabolic Health | Higher plasma concentrations of 3-(3,5-Dihydroxyphenyl)-1-propanoic acid (DHPPA), a related metabolite, are inversely associated with the risk of Metabolic Syndrome (MetS).[17] | A case-control study showed lower odds of MetS in individuals with higher plasma DHPPA.[17] |

| Organ Injury | 3,4-dihydroxyphenylpropionic acid has been shown to alleviate hepatic ischemia/reperfusion injury in mice by suppressing macrophage pro-inflammatory responses.[11][18] | Preclinical studies demonstrate a protective effect of the metabolite on liver tissue.[11] |

| Endocrine Disorders | A related microbial catabolite, 3,4-dihydroxyphenylacetic acid (DHPAA), was found to be depleted in patients with Polycystic Ovary Syndrome (PCOS).[19] | Integrative metabolomics and metagenomics identified DHPAA as a potential therapeutic metabolite for PCOS.[19] |

Analytical Framework: From Sample to Signal

Accurate and reproducible quantification of DHPPA is paramount for its validation as a clinical biomarker. This requires robust protocols for sample handling, metabolite extraction, and instrumental analysis, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.[15][20][21]

Experimental Workflow Overview

The analytical process involves several critical stages, from sample collection to data analysis, each requiring meticulous attention to detail to ensure data integrity.

Caption: General workflow for DHPPA quantification.

Detailed Experimental Protocols

Protocol 1: Fecal Metabolite Extraction

This protocol is adapted from established methods for broad-spectrum metabolite analysis from fecal samples.[22][23][24][25]

Objective: To efficiently extract a wide range of small molecule metabolites, including DHPPA, from a complex fecal matrix.

Materials:

-

Frozen fecal samples (-80°C)

-

Lyophilizer (Freeze-dryer)

-

Bead beater/homogenizer

-

Cold extraction solvent (e.g., 80% Methanol or Ethanol/Phosphate Buffer)

-

Internal standards solution

-

Microcentrifuge tubes

-

High-speed refrigerated centrifuge

Procedure:

-

Sample Preparation:

-

Aliquot approximately 50-100 mg of frozen fecal sample into a pre-weighed tube.

-

Lyophilize the sample until all water is removed (typically 24-48 hours) to obtain a dry, stable powder.

-

Homogenize the lyophilized powder using a bead beater to ensure uniformity.

-

-

Extraction:

-

Weigh approximately 20-50 mg of the homogenized fecal powder into a new 2 mL microcentrifuge tube.

-

Add a pre-chilled (-20°C) extraction solvent at a fixed ratio (e.g., 1:20 w/v). Spike with an appropriate internal standard (e.g., a stable isotope-labeled analog of DHPPA) at a known concentration.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.

-

Incubate the sample on ice or at 4°C for 30-60 minutes to precipitate proteins and other macromolecules.

-

-

Clarification:

-

Centrifuge the slurry at high speed (e.g., >15,000 x g) at 4°C for 15-20 minutes.

-

Carefully collect the supernatant, which contains the extracted metabolites, into a new, clean tube.

-

For LC-MS/MS analysis, filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of an appropriate solvent (e.g., 50% Methanol or the initial mobile phase of the LC method).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of DHPPA

This protocol provides a general framework for the quantification of DHPPA using a triple quadrupole mass spectrometer.[20][21][26][27]

Objective: To achieve sensitive and selective quantification of DHPPA in a prepared biological extract.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Chromatographic Separation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: Develop a gradient to separate DHPPA from isomers and other matrix components. A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.

-

Injection Volume: 2-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like DHPPA.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Determine the specific precursor-to-product ion transitions for DHPPA and its stable isotope-labeled internal standard. For DHPPA (C₉H₈O₅, MW: 196.16 g/mol ), the precursor ion [M-H]⁻ would be m/z 195.

-

Optimize fragmentation in the collision cell to identify one or two stable, high-intensity product ions (e.g., loss of CO₂ to yield m/z 151).

-

Example Transition (DHPPA): Q1: 195 -> Q3: 151 (Quantifier)

-

Example Transition (Internal Standard): Determined based on the specific labeled analog used.

-

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity for DHPPA.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a pure DHPPA standard, spiked with the same constant concentration of the internal standard as the samples.

-

Plot the ratio of the DHPPA peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the concentration of DHPPA in the unknown samples by interpolating their peak area ratios onto the calibration curve.

-

Future Perspectives and Conclusion

This compound and its related microbial metabolites stand at a compelling intersection of diet, microbiome function, and host health. While the evidence strongly supports their role as functional biomarkers, several areas require further investigation. Standardizing analytical protocols and establishing definitive clinical reference ranges are critical next steps for translating these findings into diagnostic tools.[28] Furthermore, the potential to modulate the gut microbiota through diet or targeted interventions to alter the production of these bioactive molecules opens exciting therapeutic avenues.[6][29] The continued exploration of DHPPA will undoubtedly deepen our understanding of the intricate chemical dialogue within the gut and its systemic impact on human health.

References

- 1. Effects of this compound and its triacetylated derivative on DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the metabolism of L-DOPA in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gut.bmj.com [gut.bmj.com]

- 4. Gut Microbial Metabolites of Aromatic Amino Acids as Signals in Host-Microbe Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discover.library.noaa.gov [discover.library.noaa.gov]

- 6. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites | Semantic Scholar [semanticscholar.org]

- 7. Gut Microbial Metabolism of Aromatic Amino Acids Under Chemical and Microbiota Interventions - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H8O5 | CID 165198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peirsoncenter.com [peirsoncenter.com]

- 13. The gut microbiome drives inter- and intra-individual differences in metabolism of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]

- 16. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]

- 17. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gut microbial‐derived 3,4‐dihydroxyphenylacetic acid ameliorates reproductive phenotype of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]

- 24. benchchem.com [benchchem.com]

- 25. medrxiv.org [medrxiv.org]

- 26. agilent.com [agilent.com]

- 27. researchgate.net [researchgate.net]

- 28. esht.nhs.uk [esht.nhs.uk]

- 29. mdpi.com [mdpi.com]

natural sources of 3,4-Dihydroxyphenylpyruvic acid in foods

An In-Depth Technical Guide to the Natural Sources of 3,4-Dihydroxyphenylpyruvic Acid in Foods

Abstract

This compound (DHPPA), a key phenolic acid, is gaining significant attention in the fields of nutrition, pharmacology, and clinical research for its potent antioxidant and anti-inflammatory properties. While not a primary constituent of fresh foods in high concentrations, its presence as a direct component and, more significantly, as a major microbial metabolite of dietary polyphenols, positions it as a crucial biomarker of polyphenol intake and a mediator of their health benefits. This guide provides a comprehensive overview of DHPPA, detailing its natural origins, biosynthetic pathways, and the analytical methodologies required for its accurate quantification in food matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important compound.

Introduction to this compound (DHPPA)

This compound is an aromatic keto acid characterized by a pyruvic acid side chain attached to a 3,4-dihydroxybenzene (catechol) ring. Its chemical structure is central to its biological activity, particularly its ability to scavenge reactive oxygen species (ROS). DHPPA is an intermediate in the metabolism of the amino acid L-tyrosine. Furthermore, it is a significant catabolite produced by the human gut microbiota following the consumption of various dietary polyphenols, including flavonoids and phenolic acids. Understanding its food-related origins is therefore critical for evaluating the health impact of polyphenol-rich diets.

Biosynthesis and Metabolic Origins of DHPPA

The presence of DHPPA in biological systems is primarily a result of two distinct metabolic routes: endogenous synthesis from amino acids and microbial degradation of complex polyphenols.

Endogenous Plant Biosynthesis

In plants, DHPPA can be formed as an intermediate in the catabolism of tyrosine. While not a major storage compound, it exists in equilibrium with related metabolites. The pathway is a fundamental aspect of aromatic amino acid metabolism.

Microbial Metabolism of Dietary Polyphenols

The most significant source of DHPPA relevant to human health is the metabolic activity of the gut microbiome. Many dietary polyphenols, particularly flavonoids like quercetin, catechin, and proanthocyanidins, are poorly absorbed in the small intestine. Upon reaching the colon, they are extensively transformed by gut bacteria into smaller, more bioavailable phenolic acids, with DHPPA being a prominent metabolite.

For instance, the microbial degradation of quercetin involves the cleavage of its C-ring, leading to the formation of DHPPA and other related phenylpropionic and phenylacetic acids. This biotransformation is critical, as the resulting metabolites like DHPPA are often more readily absorbed into circulation and are believed to be responsible for many of the systemic health benefits attributed to dietary flavonoids.

Below is a diagram illustrating the microbial conversion of the flavonoid Quercetin into DHPPA.

Caption: Microbial conversion of dietary Quercetin to DHPPA in the gut.

Identified Natural Sources and Precursors of DHPPA

While direct quantification of DHPPA in fresh foods is not widely reported, its presence is well-documented in specific processed and fermented products. More importantly, the precursors to DHPPA are abundant across the plant kingdom.

Direct Sources

Some studies have identified DHPPA in specific food items where microbial or enzymatic activity has occurred.

| Food Source | Reported Concentration | Context |

| Lithospermum erythrorhizon Cell Cultures | Detectable Levels | Used in the production of shikonin, a natural dye and pharmaceutical. DHPPA is a metabolite in the biosynthetic pathway. |

| Fermented Soybean Products | Variable | May be present as a result of microbial activity during fermentation. |

Major Dietary Precursors

The most practical approach for researchers is to identify and quantify the dietary precursors that lead to the formation of DHPPA by the gut microbiota.

| Precursor Class | Specific Examples | Common Food Sources |

| Flavonols | Quercetin, Kaempferol | Onions, apples, berries, kale, tea, red wine |

| Flavan-3-ols | Catechin, Epicatechin | Green tea, dark chocolate, grapes, apples, berries |

| Proanthocyanidins | Polymers of (Epi)catechin | Grapes (seeds and skin), apples, berries, cocoa, red wine |

| Hydroxycinnamic Acids | Caffeic Acid | Coffee, blueberries, apples, artichokes |

Analytical Methodology: Quantification of DHPPA in Biological and Food Matrices

Accurate quantification of DHPPA requires robust analytical protocols to handle complex matrices and the compound's potential instability. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or electrochemical detection is the gold standard.

Experimental Protocol: Extraction and HPLC-MS/MS Analysis

This protocol provides a validated workflow for the quantification of DHPPA.

1. Sample Preparation & Extraction: a. Homogenization: Homogenize 1-5 grams of the food sample with an extraction solvent (e.g., 80% methanol with 1% formic acid) to inactivate enzymes and facilitate extraction. b. Sonication & Centrifugation: Sonicate the mixture for 20 minutes in an ice bath, followed by centrifugation at 10,000 x g for 15 minutes at 4°C. c. Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more and pool the supernatants. d. Evaporation & Reconstitution: Evaporate the pooled solvent under a stream of nitrogen. Reconstitute the dried extract in a smaller volume of the initial mobile phase for analysis.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water. b. Loading: Load the reconstituted sample onto the cartridge. c. Washing: Wash with acidified water to remove polar impurities. d. Elution: Elute the phenolic compounds, including DHPPA, with methanol. e. Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for injection.

3. HPLC-MS/MS Analysis: a. Chromatographic System: A reverse-phase HPLC system. b. Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution: A typical gradient might run from 5% to 95% B over 15-20 minutes to resolve DHPPA from other phenolic compounds. f. Mass Spectrometry Detection: Electrospray ionization (ESI) in negative mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- MRM Transition for DHPPA: Precursor ion (m/z) 197 -> Product ion (m/z) 153 (corresponding to loss of CO2).

The following diagram outlines the analytical workflow.

Caption: Workflow for the extraction and quantification of DHPPA.

Conclusion and Future Directions

This compound is a pivotal molecule at the intersection of diet, microbiology, and human health. While its direct presence in foods is limited, its formation from widely consumed dietary polyphenols underscores the importance of its study. Future research should focus on creating comprehensive databases of DHPPA precursors in various foods and exploring how agricultural practices and food processing techniques can modulate their levels. Further elucidation of the specific gut microbial strains responsible for its production will open new avenues for developing synbiotic approaches to enhance the bioavailability and therapeutic efficacy of dietary polyphenols.

The Nexus of Neurotoxicity: An In-depth Technical Guide to 3,4-Dihydroxyphenylpyruvic Acid (DOPAL) and its Role in Oxidative Stress

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3,4-Dihydroxyphenylpyruvic acid (DOPAL), a highly reactive and neurotoxic metabolite of dopamine. We will delve into its metabolic pathways, the intricate mechanisms by which it induces oxidative stress, and its profound implications in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease. This document is designed to serve as a foundational resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in this critical field.

Introduction: The Catecholaldehyde Hypothesis and the Rise of DOPAL

For decades, the selective vulnerability of dopaminergic neurons in Parkinson's disease has been a central enigma. The "catecholaldehyde hypothesis" posits that a toxic metabolite of dopamine, rather than the neurotransmitter itself, is a key driver of this selective neurodegeneration.[1][2] Emerging evidence has unequivocally identified this compound, more commonly known as DOPAL, as this primary toxic species.[3][4]

DOPAL is significantly more neurotoxic than its precursor, dopamine.[3][5] Its toxicity stems from its dual chemical nature: a reactive aldehyde function and a catechol ring susceptible to oxidation.[3][6] This combination makes DOPAL a potent inducer of oxidative stress, a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7][8] This guide will dissect the multifaceted relationship between DOPAL and oxidative stress, providing a roadmap for its investigation.

The Metabolic Journey of DOPAL: A Precarious Balance

The intracellular concentration of DOPAL is a tightly regulated process, and its disruption is a critical event in the cascade of neurotoxicity. The metabolism of dopamine to DOPAL and its subsequent detoxification are key areas of study for understanding and potentially mitigating its harmful effects.

Synthesis of DOPAL from Dopamine

Cytosolic dopamine that is not sequestered into synaptic vesicles is a substrate for monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[9][10] MAO catalyzes the oxidative deamination of dopamine to form DOPAL.[11][12]

Detoxification Pathways

The primary route for DOPAL detoxification is its oxidation to the far less toxic 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme aldehyde dehydrogenase (ALDH).[5][9][13] A minor pathway involves the reduction of DOPAL to 3,4-dihydroxyphenylethanol (DOPET).[14] The efficiency of these detoxification pathways, particularly ALDH activity, is a crucial determinant of intracellular DOPAL levels and, consequently, cellular vulnerability.[9][13]

Diagram: Metabolic Pathway of Dopamine to DOPAL and its Detoxification

Caption: The metabolic fate of dopamine leading to the formation and detoxification of DOPAL.

Mechanisms of DOPAL-Induced Oxidative Stress and Neurotoxicity

DOPAL's neurotoxicity is not a singular event but a cascade of interconnected pathological processes, with oxidative stress at its core.

Generation of Reactive Oxygen Species (ROS)

The catechol structure of DOPAL makes it highly susceptible to auto-oxidation, a process that generates superoxide radicals (O₂⁻).[15] Furthermore, DOPAL can react with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), which can indiscriminately damage all classes of macromolecules.[16] This relentless production of ROS overwhelms the antioxidant capacity of the neuron, leading to widespread cellular damage.

Formation of Quinones and Protein Modification

Oxidation of the catechol moiety of DOPAL leads to the formation of highly electrophilic ortho-quinones (DOPAL-quinone).[6] These quinones readily react with nucleophilic residues on proteins, particularly cysteine, leading to the formation of covalent adducts and protein cross-linking.[3] This modification can inactivate enzymes, disrupt cytoskeletal integrity, and impair crucial cellular functions.

Mitochondrial Dysfunction

Mitochondria are both a source and a target of DOPAL-induced oxidative stress. The generation of ROS during DOPAL metabolism can damage mitochondrial components, leading to impaired electron transport chain function, decreased ATP production, and the opening of the mitochondrial permeability transition pore (mPTP).[14] This vicious cycle of mitochondrial dysfunction and ROS production amplifies the neurotoxic cascade.

Aggregation of Alpha-Synuclein

A critical aspect of DOPAL's pathogenicity is its ability to potently induce the oligomerization and aggregation of alpha-synuclein, the primary component of Lewy bodies in Parkinson's disease.[2][17][18] DOPAL covalently modifies alpha-synuclein, promoting the formation of toxic soluble oligomers.[9][17] These oligomers are believed to be the primary neurotoxic species, disrupting cellular homeostasis and contributing to neuronal death.

Diagram: Mechanisms of DOPAL-Induced Neurotoxicity

Caption: The interconnected pathways of DOPAL-induced oxidative stress and neurotoxicity.

The Cellular Defense: The Nrf2-Keap1 Antioxidant Response Pathway

Cells possess an intrinsic defense system against oxidative stress, with the Keap1-Nrf2 pathway being a central regulator.[8][19][20] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[8][21] In the presence of oxidative or electrophilic stress, such as that induced by DOPAL-derived quinones and ROS, Keap1 undergoes a conformational change, releasing Nrf2.[22][23] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[19][24] The ability of dopaminergic neurons to mount an effective Nrf2 response in the face of a DOPAL challenge is likely a critical determinant of their survival.

Experimental Protocols for Investigating DOPAL-Induced Oxidative Stress

This section provides detailed, step-by-step methodologies for key experiments to assess the impact of DOPAL on neuronal cells.

Synthesis of 3,4-Dihydroxyphenylacetaldehyde (DOPAL)

Note: DOPAL is a reactive and unstable aldehyde. Synthesis should be performed with care, and the product should be used promptly or stored under inert gas at low temperatures.

Biosynthetic Method (Adapted from Rees et al., 2007): [3]

-

Reaction Mixture: Prepare a reaction mixture containing dopamine (DA) and rat liver monoamine oxidase (MAO) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.

-

Purification: Once the conversion of DA to DOPAL is substantial, the reaction can be stopped, and DOPAL can be purified using chromatographic techniques.

-

Quantification: The concentration of the synthesized DOPAL should be determined using an aldehyde dehydrogenase (ALDH) assay with NAD⁺ or by HPLC with electrochemical detection.[3]

Chemical Synthesis of a Related Aldehyde (4-Hydroxyphenylacetaldehyde via Swern Oxidation - for methodological insight): [1]

-

Oxalyl Chloride Solution: In a flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C.

-

Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

-

Addition of Alcohol: Slowly add a solution of the corresponding alcohol (e.g., 4-hydroxyphenylethanol, 1.0 eq) in anhydrous DCM. Stir for 30-60 minutes at -78°C.

-

Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture.

-

Workup and Purification: Quench the reaction with water, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Quantification of DOPAL and its Metabolites by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for the sensitive and specific quantification of DOPAL, DOPAC, and dopamine in biological samples.[25][26][27]

Sample Preparation (Brain Tissue): [25]

-

Homogenize brain tissue samples in a suitable acidic solution (e.g., 0.3 M perchloric acid).

-

Centrifuge the homogenate to pellet proteins.

-

Filter the supernatant before injection into the HPLC system.

Chromatographic Conditions (Example): [27][28]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 50 mM citric acid, 1.8 mM sodium heptane sulfonate, 0.2% trifluoroacetic acid, 2% acetonitrile, pH 3.0).

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Electrochemical Detector: A dual-electrode system is often used for enhanced selectivity. For example, guard cell at +350 mV, electrode 1 at -150 mV, and electrode 2 at +200 mV.[27]

In Vitro Cell Models and DOPAL Treatment

Human neuroblastoma cell lines such as SH-SY5Y are commonly used models for studying dopaminergic neurotoxicity.

Cell Culture:

-

Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

DOPAL Treatment:

-

Prepare fresh solutions of DOPAL in culture media immediately before use.

-

Treat cells with a range of DOPAL concentrations (e.g., 10-500 µM) for various time points (e.g., 6, 12, 24 hours) to assess dose- and time-dependent effects.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA):

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

-

DOPAL Treatment: Treat cells with DOPAL as described above. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Dye Loading: After treatment, remove the media and incubate the cells with H₂DCFDA (e.g., 10 µM) in a suitable buffer (e.g., HBSS) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells to remove excess dye and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

Assessment of Mitochondrial Dysfunction

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM:

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load cells with Tetramethylrhodamine, Methyl Ester (TMRM) at a low, non-quenching concentration (e.g., 25 nM) for 30 minutes at 37°C.[29][30]

-

DOPAL Treatment: Treat cells with DOPAL.

-

Live-Cell Imaging: Acquire baseline fluorescence images of the mitochondria. Add a mitochondrial uncoupler like FCCP as a positive control for depolarization. Monitor the change in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.[31][32]

Lipid Peroxidation Assay (Measurement of Malondialdehyde - MDA)

-

Sample Preparation: After DOPAL treatment, harvest cells and lyse them by sonication in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[16][33]

-

Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 95°C for a defined period (e.g., 60 minutes).

-

Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at ~532 nm. A standard curve using an MDA standard should be prepared for quantification.

Caspase-3 Activity Assay (Apoptosis Detection)

-

Cell Lysis: Following DOPAL treatment, lyse the cells in a specific lysis buffer to release cellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[15][34][35][36][37]

-

Incubation: Incubate the reaction at 37°C.

-

Measurement: Measure the absorbance or fluorescence generated by the cleavage of the substrate by active caspase-3.

In Vitro Alpha-Synuclein Aggregation Assay

-

Reaction Setup: Incubate purified recombinant alpha-synuclein protein with various concentrations of DOPAL in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C with agitation.[2][17]

-

Monitoring Aggregation: The kinetics of aggregation can be monitored in real-time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.

-

Analysis of Aggregates: At different time points, aliquots can be taken for analysis by SDS-PAGE and Western blotting to visualize the formation of oligomers and higher-order aggregates.[10]

Table 1: Summary of Experimental Models and DOPAL Concentrations

| Experimental Model | DOPAL Concentration Range | Observed Effects | Reference(s) |

| SH-SY5Y Cells | 100 - 400 µM | Decreased cell viability, increased LDH release | [24] |

| PC12 Cells | Potentiated rotenone toxicity | [14] | |

| In vitro α-synuclein | 50 - 500 µM | Induction of oligomer formation | [17] |

| Rat Substantia Nigra (in vivo) | 100 ng | Toxic to dopaminergic neurons | |

| Rat Substantia Nigra (in vivo) | 1 µ g/200 nl | Selective killing of dopaminergic neurons | [4][38] |

Conclusion and Future Directions

The evidence overwhelmingly points to this compound as a critical neurotoxin in the pathogenesis of Parkinson's disease and potentially other neurodegenerative disorders. Its ability to induce potent oxidative stress through multiple mechanisms underscores the importance of understanding and targeting this pathway for therapeutic intervention.

Future research should focus on:

-

Elucidating the direct interaction between DOPAL and the Nrf2-Keap1 pathway: Understanding how DOPAL modulates this key antioxidant defense system could reveal novel therapeutic targets.

-

Developing more stable DOPAL analogs: The inherent instability of DOPAL presents challenges for research. The development of more stable analogs could facilitate more reproducible in vitro and in vivo studies.

-

High-throughput screening for inhibitors of DOPAL toxicity: Identifying small molecules that can either directly scavenge DOPAL, inhibit its formation, or enhance its detoxification could lead to novel drug candidates.

-

Translational studies: Investigating the levels of DOPAL and markers of DOPAL-induced oxidative stress in patient-derived samples will be crucial for validating the clinical relevance of these findings.

By continuing to unravel the complex biology of DOPAL, the scientific community can pave the way for the development of innovative strategies to combat the devastating effects of neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]

- 5. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Reactive oxygen species and 3,4-dihydroxyphenylacetaldehyde in pathogenesis of Parkinson disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amherst.edu [amherst.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 13. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of caspase-3 in developmental models of programmed cell death in neurons of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid peroxidation products inhibit dopamine catabolism yielding aberrant levels of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isolate and quantify the dopamine and metabolites levels in the brain by HPLC [protocols.io]

- 28. researchgate.net [researchgate.net]

- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 30. benchchem.com [benchchem.com]

- 31. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 32. m.youtube.com [m.youtube.com]

- 33. Dopamine prevents lipid peroxidation-induced accumulation of toxic α-synuclein oligomers by preserving autophagy-lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Partial dopamine loss enhances activated caspase-3 activity: differential outcomes in striatal projection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine | PLOS One [journals.plos.org]

- 36. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Caspase-2 and caspase-8 trigger caspase-3 activation following 6-OHDA-induced stress in human dopaminergic neurons differentiated from ReNVM stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. The neurotoxicity of DOPAL: behavioral and stereological evidence for its role in Parkinson disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of DHPPA in Tyrosine-Derived Metabolic Networks

An In-depth Technical Guide to the Biosynthesis of 3,4-Dihydroxyphenylpyruvic Acid in Plants

Abstract: this compound (DHPPA) is a pivotal keto acid intermediate in the plant kingdom, situated at a metabolic crossroads. Derived from the aromatic amino acid L-tyrosine, DHPPA serves as a precursor to a variety of specialized metabolites, including the medicinally significant rosmarinic acid and other polyphenolic compounds. Understanding its biosynthesis is critical for researchers in natural product chemistry, metabolic engineering, and drug development seeking to harness these valuable molecules. This technical guide provides a comprehensive overview of the enzymatic pathways leading to DHPPA, details the key enzymes involved, presents robust experimental protocols for its study, and explores the potential for metabolic engineering.

L-tyrosine, synthesized via the shikimate pathway, is a fundamental building block for proteins and a diverse array of specialized metabolites essential for plant survival and human health.[1] The metabolic fate of tyrosine is largely determined by the initial enzymatic steps that channel it away from primary metabolism. The formation of DHPPA represents a key branch point, initiating a cascade of reactions that lead to compounds with significant antioxidant, anti-inflammatory, and antimicrobial properties.

The core transformation involves the deamination of L-tyrosine to its corresponding keto acid, 4-hydroxyphenylpyruvic acid (pHPP), followed by hydroxylation of the aromatic ring to yield DHPPA. While this sequence is biochemically logical, research into related pathways, such as rosmarinic acid biosynthesis, reveals a more complex and species-dependent picture, suggesting multiple routes to the formation of the 3,4-dihydroxyphenyl moiety.

Biosynthetic Pathways to the 3,4-Dihydroxyphenyl Moiety

The formation of DHPPA and its derivatives is not governed by a single, universally conserved pathway. Evidence primarily from studies on rosmarinic acid (RA) biosynthesis in the Lamiaceae (mint) and Boraginaceae (borage) families points to two principal routes.

Pathway A: The Canonical Rosmarinic Acid Pathway (Hydroxylation of a Late-Stage Intermediate)

In well-studied systems like Coleus blumei, the 3-hydroxylation step occurs late in the pathway.[2][3] This route bypasses the direct formation of DHPPA as a free intermediate.

-

Transamination: L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid (pHPP) by Tyrosine Aminotransferase (TAT) .[1]

-

Reduction: pHPP is reduced to 4-hydroxyphenyllactic acid (pHPL) by Hydroxyphenylpyruvate Reductase (HPPR) .[4]

-

Esterification: pHPL is esterified with 4-coumaroyl-CoA (from the phenylpropanoid pathway) by Rosmarinic Acid Synthase (RAS) to form 4-coumaroyl-3'-(4'-hydroxyphenyl)lactate.[1]

-

Dual Hydroxylation: A single cytochrome P450 enzyme, CYP98A14 , catalyzes the meta-hydroxylation on both aromatic rings of the ester intermediate to yield rosmarinic acid.[1][2]

In this pathway, the 3,4-dihydroxy-phenyl structure is generated on a complex ester, not on the pyruvic acid precursor.

Pathway B: The Putative Direct DHPPA Formation Pathway

The existence of enzymes capable of utilizing DHPPA as a substrate strongly implies a pathway for its direct formation.[4] This route is biochemically plausible and represents a more direct path to DHPPA and its immediate derivatives.

-

Transamination: L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid (pHPP) by Tyrosine Aminotransferase (TAT) .

-

Hydroxylation: pHPP is hydroxylated at the 3-position of its aromatic ring to form This compound (DHPPA) . This step is catalyzed by a putative pHPP 3-Hydroxylase .

-

Reduction: DHPPA can then be reduced to 3,4-dihydroxyphenyllactic acid (DHPL) by Hydroxyphenylpyruvate Reductase (HPPR) , which is known to accept DHPPA as a substrate.[4]

This guide will focus on the enzymes and methodologies relevant to this direct DHPPA formation pathway (Pathway B), as it directly addresses the topic, while acknowledging the well-characterized alternative (Pathway A).

References

- 1. mdpi.com [mdpi.com]

- 2. Independent evolution of rosmarinic acid biosynthesis in two sister families under the Lamiids clade of flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of 3,4-Dihydroxyphenylpyruvic Acid in Mammalian Systems: A Technical Guide for Researchers

Introduction: Unveiling a Key Metabolic Intermediate

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a catechol-containing α-keto acid that occupies a critical juncture in mammalian metabolism. Primarily recognized as an intermediate in the catabolism of the essential amino acid tyrosine, DHPPA's physiological relevance extends beyond this fundamental pathway.[1][2] Emerging research has illuminated its roles as a product of gut microbial metabolism, a potential modulator of inflammatory signaling, and a molecule with inherent antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of DHPPA's physiological functions, its metabolic fate, and its implications in health and disease, tailored for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery governing its transformations, its potential as a biomarker, and the analytical methodologies required for its robust quantification in biological matrices.

Metabolic Crossroads: The Synthesis and Fate of DHPPA

The principal endogenous source of DHPPA in mammals is the transamination of L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial precursor to the neurotransmitter dopamine. This reversible reaction is a key step in the overall degradation of tyrosine.[3] The metabolic pathway can be visualized as a central hub with multiple entry and exit points, each regulated by specific enzymes.

The Tyrosine Catabolic Pathway

The journey from tyrosine to DHPPA and beyond is a multi-step enzymatic cascade primarily occurring in the liver. A simplified representation of this pathway is as follows:

Figure 1: A simplified diagram of the metabolic pathways involving this compound (DHPPA).

Enzymatic Conversion and Bioavailability of L-DOPA

A significant aspect of DHPPA's physiological function lies in its relationship with L-DOPA. The transamination of DHPPA can serve as a source of L-DOPA. Conversely, the transamination of L-DOPA to DHPPA in the gut can reduce the bioavailability of orally administered L-DOPA, a cornerstone therapy for Parkinson's disease. The simultaneous administration of DHPPA with L-DOPA has been shown to increase serum L-DOPA concentrations and brain dopamine levels in animal models, suggesting that DHPPA can act as a competitive inhibitor of L-DOPA transamination, thereby enhancing its absorption.

Gut Microbiota: An Exogenous Source of DHPPA

The mammalian gut microbiome plays a crucial role in metabolizing dietary polyphenols into a diverse array of bioactive compounds. Certain Clostridial species, for instance, can produce 3,4-dihydroxyphenylpropionic acid from dietary quinolones.[4] While direct production of DHPPA by gut bacteria from specific dietary precursors is an area of active research, the presence of related phenolic acids of microbial origin highlights the gut as a significant contributor to the circulating pool of these compounds.

Signaling and Cellular Effects: Beyond a Metabolic Intermediate

Recent evidence suggests that DHPPA and its closely related metabolites may exert direct biological effects by modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Properties and NF-κB/MAPK Signaling

While direct studies on DHPPA are limited, research on the structurally similar gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, provides compelling insights. This compound has been shown to alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity.[5] The underlying mechanism involves the inhibition of histone deacetylase (HDAC) activity, which in turn suppresses inflammatory signaling.[5][6] It is plausible that DHPPA may exert similar anti-inflammatory effects through the modulation of key inflammatory pathways such as NF-κB and MAPK, a hypothesis that warrants further investigation.[7][8] Natural compounds with similar catechol structures have been demonstrated to inhibit NF-κB signaling, suggesting a potential mechanism for DHPPA.[8]

References

- 1. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylpyruvic acid (HMDB0000707) [hmdb.ca]

- 3. Antitumor activity of caffeic acid 3,4-dihydroxyphenethyl ester and its pharmacokinetic and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Frontiers | Association of phenylalanine and tyrosine metabolism with mortality and response to nutritional support among patients at nutritional risk: a secondary analysis of the randomized clinical trial EFFORT [frontiersin.org]

- 7. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Elusive Molecule: A Technical Guide to the Discovery and History of 3,4-Dihydroxyphenylpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a crucial intermediate in the metabolism of L-DOPA and tyrosine. Despite its significance, the specific historical account of its discovery is not prominently documented, often overshadowed by the more clinically pronounced metabolites associated with inborn errors of metabolism. This guide navigates the historical landscape of biochemical research, tracing the path that led to the eventual identification and characterization of DHPPA. We will delve into the pioneering work on metabolic disorders like phenylketonuria and tyrosinemia, which laid the groundwork for understanding aromatic amino acid metabolism, and explore the evolution of analytical techniques that were paramount to the isolation and identification of such keto acids. This document provides a comprehensive historical perspective, details early and modern synthetic methods, and outlines the compound's established biochemical roles, offering a valuable resource for researchers in metabolism, neurobiology, and pharmacology.

Introduction: The Dawn of Metabolic Exploration

The early 20th century marked a transformative period in our understanding of biological chemistry. The concept of "inborn errors of metabolism," first proposed by Archibald Garrod, began to take root, suggesting that certain diseases were the result of deficiencies in specific enzymatic pathways. This paradigm shift spurred a flurry of research into the metabolic fates of essential nutrients, including amino acids. The study of aromatic amino acids, particularly phenylalanine and tyrosine, became a focal point due to their association with several observable and often severe clinical conditions. It is within this exciting and rapidly evolving scientific environment that the story of this compound begins, not as a primary discovery, but as a crucial piece in the intricate puzzle of human metabolism.

The Precursors to Discovery: Phenylketonuria and Tyrosinemia

The journey to identifying DHPPA is intrinsically linked to the investigation of two major metabolic disorders: phenylketonuria (PKU) and tyrosinemia.

Phenylketonuria: Unraveling the Phenylalanine Pathway

In 1934, the Norwegian physician Asbjørn Følling made a groundbreaking discovery while investigating two siblings with intellectual disabilities. He identified an excess of phenylpyruvic acid in their urine using a simple ferric chloride test, which produced a characteristic green color.[1][2][3] This condition, initially named "imbecillitas phenylpyruvica," was later termed phenylketonuria. Følling's work was a pivotal moment in medicine, demonstrating a direct link between a metabolic abnormality and a neurological condition.[4] This discovery highlighted the importance of analyzing urinary metabolites to diagnose diseases and paved the way for the exploration of the phenylalanine metabolic pathway. While DHPPA was not identified at this time, the focus on phenyl-keto acids was a critical first step.

Tyrosinemia: A Deeper Dive into Tyrosine Metabolism

Following the elucidation of PKU, attention turned to other potential errors in aromatic amino acid metabolism. Tyrosinemia, a condition characterized by high levels of tyrosine in the blood, was first described in the mid-20th century.[5][6] Clinically, it presented with severe liver and kidney complications.[6] Investigations into the biochemical basis of tyrosinemia revealed the accumulation of various tyrosine metabolites in the urine, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.[7] The identification of these compounds further underscored the significance of keto and hydroxy acids in metabolic disorders and provided the biochemical context for the eventual discovery of DHPPA.

The Discovery and Isolation of this compound: An Indirect Revelation

A singular, celebrated "discovery paper" for this compound is not readily apparent in the historical scientific literature. Its identification was more of a gradual revelation, emerging from the broader investigation of L-DOPA and tyrosine metabolism. The exact date and discoverer are not as clearly chronicled as for compounds like phenylpyruvic acid. However, we can infer the timeline and the methods that led to its characterization.

The Rise of Chromatographic Techniques: A New Era of Separation

The mid-20th century witnessed the advent of powerful analytical techniques that revolutionized the study of biological fluids. Paper chromatography, developed in the 1940s and 50s, provided a means to separate complex mixtures of amino and phenolic acids from urine and other biological samples.[8] This was followed by the development of ion-exchange chromatography, which offered even greater resolution for separating charged molecules like keto acids. These methods were instrumental in creating a more detailed picture of the metabolome and allowed for the detection of previously unknown compounds.

A Crucial Intermediate in L-DOPA Metabolism

With the growing understanding of the role of L-DOPA as a precursor to the neurotransmitter dopamine, its metabolic pathways came under intense scrutiny. It was through the study of these pathways that DHPPA was likely first identified as a key intermediate. The enzymatic transamination of L-DOPA, a process that removes the amino group, results in the formation of this compound. While the initial focus was often on dopamine itself, the identification of its precursors and metabolites was a natural and necessary progression of this research.

The Biochemical Significance of this compound

DHPPA occupies a central position in the metabolic cascade of L-DOPA and tyrosine, linking the metabolism of these two critical amino acids.

Role in L-DOPA Metabolism

As mentioned, DHPPA is formed from L-DOPA via transamination. This reaction is reversible, meaning DHPPA can also be converted back to L-DOPA. This metabolic flexibility is significant, particularly in the context of L-DOPA administration for the treatment of Parkinson's disease.

Connection to Tyrosine Metabolism

DHPPA is also an intermediate in the degradation pathway of tyrosine. Tyrosine is first converted to 4-hydroxyphenylpyruvic acid, which can then be hydroxylated to form this compound. Subsequently, DHPPA is a substrate for the enzyme 4-hydroxyphenylpyruvate dioxygenase, which catalyzes its conversion to homogentisic acid. A deficiency in this enzyme is associated with tyrosinemia type III.[9]

}

Synthesis of this compound: From Early Methods to Modern Approaches

The availability of pure DHPPA has been crucial for studying its biochemical properties and for use as a standard in analytical methods.

Early Synthetic Approaches

Early synthetic methods for phenylpyruvic acids often involved the hydrolysis of precursor molecules. For instance, a common route was the acid hydrolysis of α-acetaminocinnamic acid derivatives. These methods, while effective, could be cumbersome and sometimes resulted in lower yields.

Modern Synthetic Methodologies

More recent and improved synthetic routes have been developed to enhance yield and purity. These often involve more controlled reaction conditions and purification techniques. A generalized modern synthetic protocol is outlined below:

Protocol: A Representative Modern Synthesis of this compound

-

Starting Material: A common starting point is a protected 3,4-dihydroxybenzaldehyde.

-

Condensation: The aldehyde is condensed with an acetylated amino acid, such as N-acetylglycine, in the presence of a base and acetic anhydride. This forms an azlactone intermediate.

-

Hydrolysis: The azlactone is then subjected to hydrolysis under acidic or basic conditions to open the ring and form the corresponding α-acetamidoacrylic acid derivative.

-

Final Hydrolysis: A final acid hydrolysis step removes the acetyl group and converts the acrylic acid side chain to the pyruvic acid moiety, yielding this compound.

-

Purification: The final product is typically purified by recrystallization or column chromatography to achieve high purity.

Modern Analytical Techniques for the Detection and Quantification of DHPPA

The analytical landscape for metabolic studies has advanced significantly since the days of paper chromatography. Today, a suite of powerful techniques allows for the sensitive and specific detection and quantification of DHPPA in complex biological matrices.

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with UV or electrochemical detection. | Robust, quantitative, and widely available. | Moderate sensitivity compared to mass spectrometry. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution and sensitivity; provides structural information. | Requires derivatization, which can be time-consuming. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly sensitive and specific mass detection. | Gold standard for targeted metabolomics; high sensitivity and specificity. | Higher cost and complexity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive and provides unambiguous structural identification. | Lower sensitivity compared to mass spectrometry-based methods. |

}

Conclusion

The history of this compound is a testament to the incremental nature of scientific discovery. While it may lack a singular, dramatic discovery event, its identification was a crucial step in building our comprehensive understanding of aromatic amino acid metabolism. From the early investigations into metabolic diseases to the application of sophisticated analytical technologies, the story of DHPPA is woven into the fabric of modern biochemistry. For researchers today, DHPPA remains a key molecule of interest, not only for its role in normal metabolism but also as a potential biomarker and therapeutic target in a range of pathological conditions.

References

- 1. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of phenolic acids in human urine by ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Paper chromatography of urinary amino acids. A 30 year survey of dietary influences on the normal pattern, and patients' results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Tyrosine - Wikipedia [en.wikipedia.org]

- 8. The phenolic acids of human urine; paper chromatography of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographytoday.com [chromatographytoday.com]

Exploratory Studies on the Therapeutic Potential of Dihydroxyphenylpropionic Acid (DHPPA): A Technical Guide for Researchers

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Dihydroxyphenylpropionic Acid (DHPPA). DHPPA, a class of phenolic acid metabolites, has garnered significant interest for its potential pharmacological activities. This document will delve into the core methodologies and scientific rationale required to conduct robust preclinical exploratory studies on DHPPA, with a focus on its antioxidant and anti-inflammatory properties.

Introduction to Dihydroxyphenylpropionic Acid (DHPPA)

DHPPA encompasses two primary isomers of therapeutic interest: 3,4-dihydroxyphenylpropionic acid (3,4-DHPPA) and 3,5-dihydroxyphenylpropionic acid (3,5-DHPPA).

-

3,4-DHPPA is a metabolite produced by the gut microbiota from the fermentation of dietary polyphenols, such as those found in fruits, vegetables, and whole grains.[1] Emerging research has highlighted its potential as an antioxidant and anti-inflammatory agent, with demonstrated efficacy in preclinical models of hepatic injury.[1][2] Specifically, 3,4-DHPPA has been shown to protect against hepatic ischemia/reperfusion injury by modulating macrophage activity.[3]

-

3,5-DHPPA is a metabolite of alkylresorcinols, which are abundant in whole-grain wheat and rye. It is often used as a biomarker for whole-grain intake.[4] Epidemiological studies have linked higher plasma concentrations of 3,5-DHPPA with a reduced risk of metabolic syndrome, suggesting its potential role in metabolic health.[5]

Given their distinct origins and associated therapeutic potentials, it is crucial for researchers to clearly define which isomer is the focus of their investigation. This guide will primarily focus on the methodologies applicable to both isomers, with specific examples related to the better-characterized 3,4-DHPPA where appropriate.

Part 1: In Vitro Assessment of Antioxidant Potential

A fundamental step in characterizing the therapeutic potential of DHPPA is to evaluate its antioxidant capacity. This can be achieved through a battery of well-established in vitro assays that measure different aspects of antioxidant activity.[6][7][8] The use of multiple assays is recommended to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][9]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and protected from light.

-

-

Sample Preparation:

-

Dissolve DHPPA in the same solvent used for the DPPH solution to create a series of concentrations to be tested.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DHPPA solution (or positive control/blank) to each well.

-

Add the DPPH working solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % RSA against the DHPPA concentration.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][8]

Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce the ferric complex to the ferrous form, which results in the formation of an intense blue color that can be measured spectrophotometrically at 593 nm.[5]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]

-

-

Sample Preparation:

-

Prepare DHPPA solutions of varying concentrations.

-

A standard curve should be prepared using a known concentration of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add a small volume of the DHPPA solution (or standard/blank) to the FRAP reagent.

-